Eicosadienoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

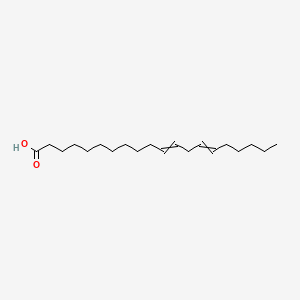

Eicosadienoic acid is a rare, naturally occurring n-6 polyunsaturated fatty acid found mainly in animal tissues. It is elongated from linoleic acid and can also be metabolized to dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid . This compound plays a significant role in modulating inflammatory processes and has been shown to be an antagonist of the leukotriene B4 receptor .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Eicosadienoic acid can be synthesized through the elongation of linoleic acid. The process involves the n-6 polyunsaturated fatty acid desaturase-elongase pathway, where linoleic acid is first converted to γ-linolenic acid, which is then elongated to dihomo-γ-linolenic acid and further metabolized to arachidonic acid .

Industrial Production Methods: Industrial production of this compound often involves the use of fungi such as Penicillium chrysogenum, Rhizopus stolonifer, and Trichoderma harzianum. These fungi are cultivated in nitrogen-limiting media to produce this compound . The process includes batch culture cultivation with limited nitrogen and excessive carbon sources to promote the production of long-chain polyunsaturated fatty acids .

Analyse Chemischer Reaktionen

Types of Reactions: Eicosadienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be metabolized to dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include lipopolysaccharides, which are used to study its effects on inflammatory processes . The conditions often involve the use of macrophages to observe the modulation of nitric oxide and prostaglandin E2 production .

Major Products Formed: The major products formed from the reactions of this compound include dihomo-γ-linolenic acid, arachidonic acid, and sciadonic acid .

Wissenschaftliche Forschungsanwendungen

Metabolic Pathways and Inflammatory Response

Eicosadienoic acid is primarily elongated from linoleic acid and can be metabolized into other important fatty acids such as dihomo-γ-linolenic acid and arachidonic acid. Research indicates that EDA significantly influences the metabolism of other PUFAs and modulates inflammatory responses in immune cells. A study demonstrated that EDA is rapidly taken up by macrophages, leading to increased levels of dihomo-γ-linolenic acid and arachidonic acid within cellular phospholipids. This incorporation alters the macrophages' response to lipopolysaccharide stimulation, decreasing nitric oxide production while increasing prostaglandin E(2) and tumor necrosis factor-α levels. These findings suggest that EDA may play a role in regulating inflammation, acting as a weaker pro-inflammatory agent compared to linoleic acid but not as anti-inflammatory as sciadonic acid .

Cardiovascular Health

This compound's role in cardiovascular health has been explored through various studies examining its association with cardiovascular disease (CVD) risk factors. A Mendelian randomization study involving over a million individuals indicated that specific fatty acids, including EDA, are associated with various CVD endpoints. The findings revealed that higher levels of circulating EDA were inversely related to certain cardiovascular risk factors . This suggests that EDA may contribute positively to cardiovascular health by modulating lipid profiles and inflammatory processes.

Potential Therapeutic Applications

The therapeutic potential of this compound extends to its possible applications in treating metabolic disorders and conditions linked to inflammation. For example, alterations in fatty acid composition, including decreased levels of EDA, have been observed in individuals with Alzheimer's disease risk factors, suggesting a link between fatty acid metabolism and neurodegenerative diseases . Additionally, ongoing research is investigating the role of EDA in insulin resistance and metabolic syndrome, with preliminary studies indicating that it may serve as a biomarker for these conditions .

Case Studies and Observational Research

Several observational studies have highlighted the importance of this compound in various health contexts:

- Inflammatory Diseases : In patients with chronic inflammatory conditions, increased levels of EDA were associated with altered inflammatory markers, suggesting its potential as a therapeutic target.

- Diabetes : Research has shown that lower concentrations of EDA correlate with higher risks of type 2 diabetes mellitus, indicating its possible role in glucose metabolism regulation.

Summary Table of Findings

Wirkmechanismus

Eicosadienoic acid exerts its effects by modulating the metabolism of polyunsaturated fatty acids and altering the responsiveness of macrophages to inflammatory stimulation . It decreases the production of nitric oxide and increases the production of prostaglandin E2 and tumor necrotic factor-α . The modulation of these mediators is due to the modified expression of inducible nitric oxide synthase and type II cyclooxygenase .

Vergleich Mit ähnlichen Verbindungen

- Linoleic acid

- γ-Linolenic acid

- Dihomo-γ-linolenic acid

- Arachidonic acid

- Sciadonic acid

Uniqueness: Eicosadienoic acid is unique in its ability to modulate the metabolism of polyunsaturated fatty acids and alter the inflammatory response of macrophages . Unlike linoleic acid, which is a stronger pro-inflammatory agent, this compound has a weaker pro-inflammatory effect and is not as anti-inflammatory as sciadonic acid .

Eigenschaften

Molekularformel |

C20H36O2 |

|---|---|

Molekulargewicht |

308.5 g/mol |

IUPAC-Name |

icosa-11,14-dienoic acid |

InChI |

InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10H,2-5,8,11-19H2,1H3,(H,21,22) |

InChI-Schlüssel |

XSXIVVZCUAHUJO-UHFFFAOYSA-N |

SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O |

Kanonische SMILES |

CCCCCC=CCC=CCCCCCCCCCC(=O)O |

Synonyme |

11,14-trans-eicosadienoic acid delta11,14-20:2 eicosa-11,14-dienoic acid eicosa-11,14-dienoic acid, (E,E)-isomer eicosa-11,14-dienoic acid, (Z,Z)-isomer eicosa-11,14-dienoic acid, ion (1-) n-6 eicosadienoic acid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.